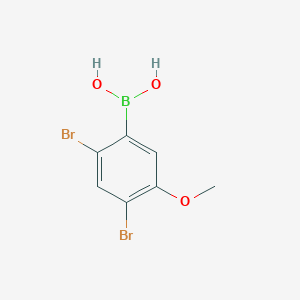
(2,4-Dibrom-5-methoxyphenyl)boronsäure
Übersicht
Beschreibung
“(2,4-Dibromo-5-methoxyphenyl)boronic acid” is a chemical compound with the molecular formula C7H7BBr2O3 . It has an average mass of 309.748 Da and a monoisotopic mass of 307.885498 Da . It is a boronic acid, which are compounds containing a boronic acid group, which consists of a boron atom bonded to an oxygen atom and two hydroxyl groups .
Synthesis Analysis
The synthesis of boronic acids and their derivatives is a well-studied area in organic chemistry. Protodeboronation, a process that involves the removal of a boron atom from a molecule, is a key step in many synthetic routes . In the case of alkyl boronic esters, catalytic protodeboronation has been reported, utilizing a radical approach . This method could potentially be applied to the synthesis of “(2,4-Dibromo-5-methoxyphenyl)boronic acid”, although specific synthesis methods for this compound were not found in the available literature.Molecular Structure Analysis
The molecular structure of “(2,4-Dibromo-5-methoxyphenyl)boronic acid” can be represented by the InChI code 1S/C7H7BBr2O3/c1-13-7-2-4(8(11)12)5(9)3-6(7)10/h2-3,11-12H,1H3 . This indicates that the molecule consists of a phenyl ring substituted with two bromine atoms, a methoxy group, and a boronic acid group .Physical and Chemical Properties Analysis
“(2,4-Dibromo-5-methoxyphenyl)boronic acid” has a density of 2.0±0.1 g/cm3, a boiling point of 405.4±55.0 °C at 760 mmHg, and a flash point of 199.0±31.5 °C . It has a molar refractivity of 55.1±0.4 cm3, a polar surface area of 50 Å2, and a molar volume of 155.6±5.0 cm3 .Wissenschaftliche Forschungsanwendungen
Suzuki–Miyaura-Kreuzkupplung
(2,4-Dibrom-5-methoxyphenyl)boronsäure: ist ein wertvolles Reagenz in der Suzuki–Miyaura-Kreuzkupplung. Diese Reaktion ist in der organischen Chemie von entscheidender Bedeutung für die Bildung von Kohlenstoff-Kohlenstoff-Bindungen, die für die Konstruktion komplexer Moleküle grundlegend sind. Die Boronsäure fungiert als nukleophiler Partner und überträgt ihre organische Gruppe auf einen Metallkatalysator, typischerweise Palladium, der an eine elektrophile organische Gruppe gebunden ist . Dieses Verfahren ist sehr wertvoll für seine milden Bedingungen und die Toleranz gegenüber verschiedenen funktionellen Gruppen.
Katalyse
In der Katalyse können Boronsäuren wie This compound eine entscheidende Rolle spielen. Sie sind für ihre Lewis-Acidität bekannt, die es ihnen ermöglicht, als Katalysatoren in verschiedenen organischen Umwandlungen zu fungieren. Dies umfasst die Förderung der regioselektiven Funktionalisierung von Diolen, Kohlenhydraten und Epoxid-Ringöffnungsreaktionen .
Chemische Datenbanken und prädiktive Modelle
Die Daten der Verbindung sind in chemischen Datenbanken enthalten, die verwendet werden, um das Verhalten von Chemikalien in verschiedenen Reaktionen vorherzusagen. Diese Informationen sind entscheidend für Forscher, die sich auf computergestützte Modelle verlassen, um Reaktionsergebnisse vorherzusagen und neue Experimente zu konzipieren.
Wirkmechanismus
Target of Action
The primary target of (2,4-Dibromo-5-methoxyphenyl)boronic acid is the palladium (II) complex in the Suzuki–Miyaura (SM) coupling reaction . The compound acts as an organoboron reagent, which is a class of compounds known for their stability, ease of preparation, and environmental benignity .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the organoboron compound, which is formally nucleophilic, is transferred from boron to palladium . This is a key step in the SM coupling reaction, which is a widely used method for forming carbon-carbon bonds .
Biochemical Pathways
The main biochemical pathway affected by (2,4-Dibromo-5-methoxyphenyl)boronic acid is the Suzuki–Miyaura coupling reaction . This reaction involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this reaction contributes to the formation of new carbon-carbon bonds .
Result of Action
The result of the action of (2,4-Dibromo-5-methoxyphenyl)boronic acid is the formation of new carbon-carbon bonds via the Suzuki–Miyaura coupling reaction . This reaction is widely used in organic synthesis, contributing to the creation of a variety of complex organic compounds .
Eigenschaften
IUPAC Name |
(2,4-dibromo-5-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BBr2O3/c1-13-7-2-4(8(11)12)5(9)3-6(7)10/h2-3,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOAYGALQWXVCFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1Br)Br)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BBr2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80656862 | |
| Record name | (2,4-Dibromo-5-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80656862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89677-46-3 | |
| Record name | (2,4-Dibromo-5-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80656862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



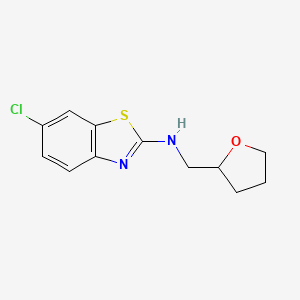
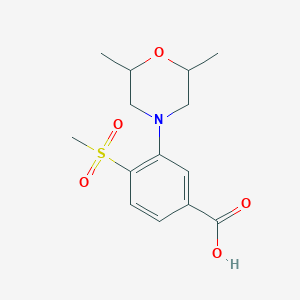
![1H-Pyrrolo[3,2-b]pyridin-3-amine](/img/structure/B1386712.png)
![3-[(3-Isopropylphenoxy)methyl]piperidine](/img/structure/B1386713.png)
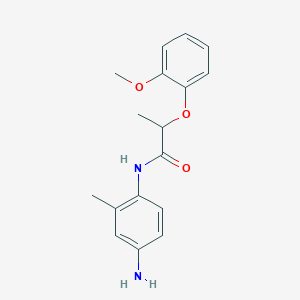

![3,3-dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride](/img/structure/B1386717.png)
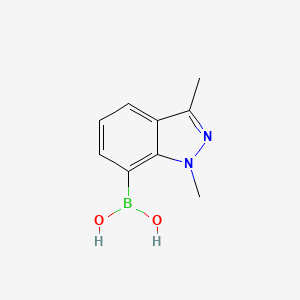
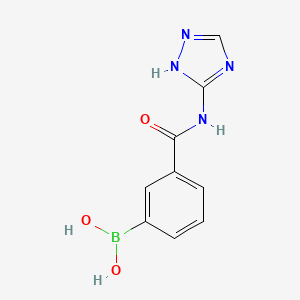
![1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine-2-carboxylic acid](/img/structure/B1386720.png)
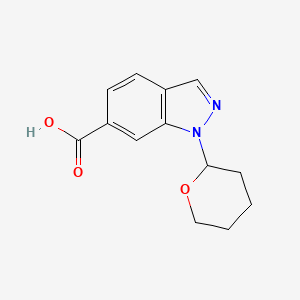
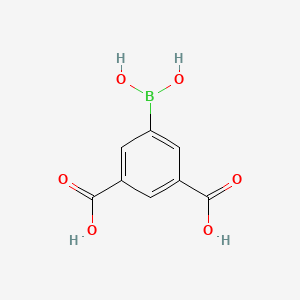
![2',7'-Dibromospiro[cyclopent[3]ene-1,9'-fluorene]](/img/structure/B1386729.png)
